![molecular formula C8H6ClFO4S B2942242 Methyl 2-(chlorosulfonyl)-6-fluorobenzoate CAS No. 120257-01-4](/img/structure/B2942242.png)
Methyl 2-(chlorosulfonyl)-6-fluorobenzoate
Overview
Description
“Methyl 2-(chlorosulfonyl)-6-fluorobenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments . It is a white to beige or pink crystalline powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous-flow methodology was reported for the synthesis of methyl 2-(chlorosulfonyl)benzoate, which effectively addresses process challenges by an extra inert solvent flow . Another synthesis method involves reacting 2-nitro-3-methyl benzoate with benzyl isothiourea hydrochloride and alkali in a solvent .Physical And Chemical Properties Analysis
“Methyl 2-(chlorosulfonyl)-6-fluorobenzoate” is a white to beige or pink crystalline powder . It has a molecular weight of 234.66 . It reacts with water .Scientific Research Applications
Synthesis Efficiency and Side Reaction Inhibition
Methyl 2-(chlorosulfonyl)-6-fluorobenzoate has been utilized in the development of efficient synthesis processes. A study by Yu et al. (2016) described a highly efficient synthesis method involving continuous-flow diazotization. This method notably reduced side reactions like hydrolysis, even in high concentrations of hydrochloric acid, demonstrating the potential of using flow reactors to inhibit parallel side reactions (Yu et al., 2016).
Chemical Reactions and Derivatives
Karimova et al. (2011) synthesized 6-chlorosulfonyl derivatives from benzoxazolin-2-one, leading to various chemical reactions and the formation of sulfonic acids and amides. This study indicates the chemical versatility of compounds related to methyl 2-(chlorosulfonyl)-6-fluorobenzoate (Karimova et al., 2011).
Novel Synthesis Processes
Kudo et al. (1996) reported a novel synthesis process involving methyl 2-(chlorosulfonyl)-6-fluorobenzoate, leading to the formation of 4H-1,4-benzoxazine instead of the expected 4-oxazolin-2-one. This study highlights the compound's role in unexpected chemical pathways and the exploration of novel synthetic processes (Kudo et al., 1996).
Optimization in Synthesis
Jian-zhong (2010) optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a compound related to methyl 2-(chlorosulfonyl)-6-fluorobenzoate, demonstrating the importance of optimizing synthesis routes for related compounds (Jian-zhong, 2010).
Method Development for Preparation
Daniewski et al. (2002) developed efficient methods for preparing compounds like 2-chloro-6-methylbenzoic acid, showcasing the importance of methodological advancements in the preparation of related chemical entities (Daniewski et al., 2002).
Safety and Hazards
properties
IUPAC Name |
methyl 2-chlorosulfonyl-6-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)7-5(10)3-2-4-6(7)15(9,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRQUWXRRINNTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chlorosulfonyl)-6-fluorobenzoate | |
CAS RN |
120257-01-4 | |
Record name | methyl 2-(chlorosulfonyl)-6-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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